molecular formula C20H29B2NO4 B3031995 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole CAS No. 919119-72-5

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole

Cat. No.: B3031995
CAS No.: 919119-72-5
M. Wt: 369.1 g/mol
InChI Key: PVELYJHNTSSSOF-UHFFFAOYSA-N
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Description

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a boron-containing organic compound It is characterized by the presence of two boronate ester groups attached to the indole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves the reaction of an indole derivative with a boronic acid or boronate ester. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with a boronic acid or ester in the presence of a base. The reaction conditions often include the use of a palladium catalyst, such as palladium acetate, and a base, such as potassium carbonate, in a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic acids, while substitution reactions can produce various arylated indole derivatives .

Scientific Research Applications

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole involves its ability to participate in various chemical reactions due to the presence of boronate ester groups. These groups can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole core can also interact with biological targets, potentially affecting molecular pathways involved in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is unique due to its indole core, which imparts specific electronic and structural properties. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific electronic characteristics .

Properties

IUPAC Name

2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29B2NO4/c1-17(2)18(3,4)25-21(24-17)14-11-9-10-13-12-15(23-16(13)14)22-26-19(5,6)20(7,8)27-22/h9-12,23H,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVELYJHNTSSSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)C=C(N3)B4OC(C(O4)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29B2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648083
Record name 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919119-72-5
Record name 2,7-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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